molecular formula C35H48Cl5NO4 B1670824 Dm-CHOC-pen CAS No. 942149-56-6

Dm-CHOC-pen

货号 B1670824
CAS 编号: 942149-56-6
分子量: 724 g/mol
InChI 键: ZJUUIXYKTPSIOH-LEZJFEBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dm-CHOC-pen, also known as 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridyl cholesterol carbonate . It is a DNA alkylating agent potentially used for the treatment of brain cancer . It has been used in clinical trials for treating cancers involving the central nervous system .


Synthesis Analysis

Dm-CHOC-pen is a derivative of 4-demethylpenclomedine (DM-PEN), which is a non-neurotoxic metabolite of penclomedine . It was synthesized as part of a series of polychlorinated pyridine carbonates and carbamates that are lipophilic, non-neurotoxic alkylators of human xenograft brain and breast tumors implanted intracranially (IC) in mice .


Molecular Structure Analysis

The chemical formula of Dm-CHOC-pen is C35H48Cl5NO4 . Its exact mass is 721.20 and its molecular weight is 724.020 . The elemental analysis shows that it contains Carbon (58.06%), Hydrogen (6.68%), Chlorine (24.48%), Nitrogen (1.93%), and Oxygen (8.84%) .


Chemical Reactions Analysis

Dm-CHOC-pen damages DNA by placing alkylating groups on guanine and cytosine bases . It readily crosses the blood-brain barrier and is selectively taken up by a transporter often overexpressed in cancer cells .


Physical And Chemical Properties Analysis

Dm-CHOC-pen is a polychlorinated pyridine cholesteryl carbonate . It is lipophilic, which means it is soluble in lipids or fats . This property allows it to cross the blood-brain barrier and accumulate in CNS tumor tissues .

科学研究应用

DM-CHOC-PEN的科学研究应用

在涉及中枢神经系统的晚期非小细胞肺癌(NSCLC)中的治疗应用DM-CHOC-PEN,一种多氯化吡啶胆固醇碳酸酯,已被研究用于治疗涉及中枢神经系统的晚期非小细胞肺癌(NSCLC)。临床试验表明其能够穿透血脑屏障,使其成为治疗脑肿瘤的可行选择。值得注意的是,DM-CHOC-PEN在涉及中枢神经系统的NSCLC患者中显示出疗效,报道了长期存活和最小毒性的病例。这突显了它作为这种特定癌症类型的安全有效治疗选择的潜力(Morgan et al., 2022)

黑色素瘤的联合治疗研究还探讨了将DM-CHOC-PEN与其他药物结合治疗黑色素瘤的用途。一项将DM-CHOC-PEN与4-羟基过氧化异磷酰胺(HOOI)结合的研究显示,在黑色素瘤治疗结果方面取得了显著改善。这种二元药物方法表明DM-CHOC-PEN可以有效地用于联合疗法,以增强对某些癌症类型(如黑色素瘤)的治疗效果(Morgan et al., 2011)

中枢神经系统黑色素瘤的治疗进一步的研究表明,DM-CHOC-PEN在治疗中枢神经系统黑色素瘤方面是有效的。该药物的机制涉及DNA的烷基化和活性氧化物的生成,有助于黑色素瘤细胞死亡。它在癌组织中的选择性积累能力,而不是正常中枢神经系统组织,突显了它作为中枢神经系统黑色素瘤靶向治疗的潜力(Morgan et al., 2013)

癌症临床试验的I期DM-CHOC-PEN已经进行了涉及各种晚期癌症患者的I期临床试验,包括黑色素瘤、结肠直肠癌、乳腺癌和胶质母细胞瘤。这些试验旨在确定药物的最大耐受剂量、安全性和药代动力学。结果显示,在测试剂量水平下,DM-CHOC-PEN是安全的,并在患有中枢神经系统受累的患者中展现出有希望的反应(Ware et al., 2014)

DM-CHOC-PEN的科学研究应用

1. 在涉及中枢神经系统的晚期非小细胞肺癌(NSCLC)中的治疗应用DM-CHOC-PEN,一种多氯化吡啶胆固醇碳酸酯,已被用作治疗涉及中枢神经系统的晚期非小细胞肺癌(NSCLC)。在涉及中枢神经系统的NSCLC患者中,它已显示出良好的耐受性,持续的反应持续时间,没有新的毒性,良好的存活率和生活质量。它以每21天一次的3小时静脉输注方式给药,采用基于肝脏受累情况的两阶段最大耐受剂量(MTD)计划(Morgan et al., 2022)

2. 黑色素瘤的联合治疗DM-CHOC-PEN与4-羟基过氧化异磷酰胺(HOOI)结合治疗黑色素瘤已显示出治疗结果的显著改善。这项研究支持了将DM-CHOC-PEN用于联合疗法以增强对某些癌症类型的治疗效果(Morgan et al., 2011)

3. CNS黑色素瘤的治疗DM-CHOC-PEN在治疗CNS黑色素瘤方面表现出效果,其机制涉及DNA的烷基化和活性氧物质的生成。它选择性地在癌组织中积累,而不是在正常的CNS组织中,使其成为CNS黑色素瘤有希望的靶向治疗(Morgan et al., 2013)

4. 一期癌症临床试验DM-CHOC-PEN进行了针对各种晚期癌症的一期临床试验,包括黑色素瘤、结肠直肠癌、乳腺癌和多形性胶质母细胞瘤。这些试验旨在确定最大耐受剂量(MTD)、安全性和药代动力学。在测试剂量水平下显示出安全性,并在患有CNS受累的患者中显示出有希望的反应(Ware et al., 2014)

安全和危害

In a phase II clinical trial, Dm-CHOC-pen improved survival for some adolescent and young adult patients with cancers involving the central nervous system . No severe (grade 3 or higher) toxicities were observed, and no cognitive, liver, hematologic, cardiac, renal, or gastrointestinal dysfunction of any grade was noted .

属性

IUPAC Name

[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUUIXYKTPSIOH-LEZJFEBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48Cl5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dm-CHOC-pen

CAS RN

942149-56-6
Record name 4-Demethyl-4-cholesteryloxycarbonylpenclomedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-demethyl-4-cholesteryloxycarbonylpenclomedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIPICOLEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dm-CHOC-pen
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dm-CHOC-pen
Reactant of Route 3
Reactant of Route 3
Dm-CHOC-pen
Reactant of Route 4
Reactant of Route 4
Dm-CHOC-pen
Reactant of Route 5
Dm-CHOC-pen
Reactant of Route 6
Dm-CHOC-pen

Citations

For This Compound
89
Citations
LR Morgan, RS Weiner, T Mahmood, C Gordon… - Cancer Research, 2022 - AACR
… DM-CHOC-PEN has a MOA via bis-alkylation of DNA @ N 7 -guanine and N 4 -cytosine. DM-CHOC-PEN … Primary aims of the previously reported DM-CHOC-PEN clinical trials were to …
Number of citations: 0 aacrjournals.org
RS Weiner, LR Morgan, M Ware, T Mahmood… - Cancer Research, 2021 - AACR
… (DM-CHOC-PEN… DM-CHOC-PEN trials were to assess clinical response and monitor toxicities/safety and verify the maximum tolerated doses (MTD) for IV administered DM-CHOC-PEN (…
Number of citations: 0 aacrjournals.org
RS Weiner, P Friedlander, T Mahmood, A Hormigo… - Cancer Research, 2015 - AACR
… DM-CHOC-PEN underwent a phase I study in patients with … clinical responses when DM-CHOC-PEN is administered IV, … Patients & Methods: In phase I, DM-CHOC-PEN was …
Number of citations: 0 aacrjournals.org
SJ DiBiase, R Weiner, T Mahmood, K Harris… - International Journal of …, 2020 - redjournal.org
… lesions following DM-CHOC-PEN therapy with 39-98.8 mg/m 2 of drug. DM-CHOC-PEN was … of DM-CHOC-PEN plus radiation in subjects with cancers involving the CNS – IND 68,876. …
Number of citations: 0 www.redjournal.org
RS Weiner, T Mahmood, LR Morgan, K Harris… - Cancer Research, 2019 - AACR
… lesions following DM-CHOC-PEN therapy with 39-98.8 mg/m 2 of drug. DM-CHOC-PEN was … for DM-CHOC-PEN plus radiation in subjects with cancers involving the CNS - IND 68,876. …
Number of citations: 0 aacrjournals.org
LR Morgan, AH Rodgers, RS Weiner, T Mahmood… - Molecular Cancer …, 2018 - AACR
… DM-CHOC-PEN (IND 68,876). We report here responses and toxicities seen in a phase I DM-CHOC-PEN … Subjects and Methods: DM-CHOC-PEN was administered as a 3-hr IV infusion …
Number of citations: 1 aacrjournals.org
LR Morgan, RS Weiner, ML Ware… - Journal of Cancer …, 2018 - neoplasiaresearch.com
… (DM-CHOC-PEN) is a poly-chlorinated pyridine … I DM-CHOC-PEN trial with AYA subjects that have cancer (some of which had CNS involvement). Subjects & Methods: DM-CHOC-PEN …
Number of citations: 1 neoplasiaresearch.com
LR Morgan, RS Weiner, T Mahmood, ML Ware… - Molecular Cancer …, 2021 - AACR
… the MTDs for IV administered DM-CHOC-PEN (IND 68,876) to … DM-CHOC-PEN clinical trials with AYA subjects that had cancer involving the CNS. Subjects & Methods: DM-CHOC-PEN …
Number of citations: 0 aacrjournals.org
LR Morgan, T Mahmood, RS Weiner, R Kawauchi… - Cancer Research, 2018 - AACR
… 4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) is a … following DM-CHOC-PEN therapy and DM-CHOC-PEN was … , and use of DM-CHOC-PEN with radiation in subjects with …
Number of citations: 0 aacrjournals.org
LR Morgan, RS Weiner, T Mahmood, M Ware… - Cancer Research, 2020 - AACR
… and confirm MTDs for IV administered DM-CHOC-PEN in AYA individuals (IND … I/II DM-CHOC-PEN trials with AYA subjects +/- CNS involvement. Subjects & Methods: DM-CHOC-PEN …
Number of citations: 0 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。